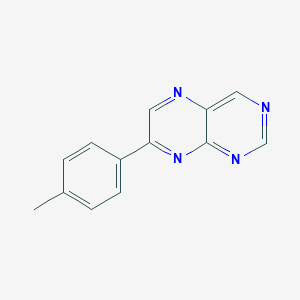

7-(4-Methylphenyl)pteridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(4-methylphenyl)pteridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-9-2-4-10(5-3-9)11-7-15-12-6-14-8-16-13(12)17-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGOJPAYOWLOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-50-8 |

Source

|

| Record name | 7-(4-methylphenyl)pteridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-(4-Methylphenyl)pteridine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 7-(4-Methylphenyl)pteridine

Executive Summary

The aqueous solubility of a drug candidate is a critical determinant of its ultimate clinical success, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and bioavailability. This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. Lacking specific published solubility data for this molecule, this document serves as a predictive guide and a practical manual, outlining the theoretical underpinnings and detailed experimental protocols necessary to generate a complete solubility profile. We will explore the predicted physicochemical properties, the critical distinction between thermodynamic and kinetic solubility, and the experimental methodologies required to measure them accurately.

Introduction: The Physicochemical Challenge of an Aryl-Pteridine

This compound belongs to the pteridine class of compounds, which are bicyclic heterocycles composed of fused pyrimidine and pyrazine rings[1]. While pteridine derivatives are of significant biological interest, the parent pteridine scaffold is known for its relatively non-polar structure and consequently low aqueous solubility[2]. The introduction of a lipophilic 4-methylphenyl substituent at the 7-position is anticipated to further decrease its solubility in aqueous media, posing a significant challenge for drug development.

A thorough understanding of a compound's solubility is essential from the earliest stages of drug discovery to de-risk candidates and guide formulation strategies[3][4]. A solubility goal for drug discovery compounds is often cited as >60 µg/mL to ensure adequate exposure in biological assays and subsequent in vivo studies[5]. This guide establishes the roadmap for determining if this compound meets such criteria.

Predicted Physicochemical Properties

The solubility of a molecule is governed by its intrinsic physicochemical properties, primarily its lipophilicity (LogP) and ionization state (pKa)[5].

-

Lipophilicity (LogP): The octanol-water partition coefficient, LogP, measures a compound's hydrophobicity. A higher LogP value correlates with lower aqueous solubility. The addition of the tolyl group to the pteridine core significantly increases the molecule's non-polar surface area. While the computed XLogP3-AA for the simpler 7-Methylpteridine is 0.2[6], indicating low lipophilicity, the 4-methylphenyl group will increase this value substantially. Computational methods based on group contributions or molecular properties are often used for prediction[7][8][9].

-

Ionization Constant (pKa): The pteridine ring system contains several nitrogen atoms that can act as weak bases, accepting protons in acidic conditions. The pKa is the pH at which a compound is 50% ionized. For a basic compound, solubility dramatically increases at pH values below its pKa due to the formation of a more soluble salt form[10]. The precise pKa values of this compound are not published, but can be predicted using computational tools that analyze the electronic environment of the ionizable atoms[11][12].

The overall strategy for solubility characterization is outlined in the workflow below.

Caption: High-level workflow for solubility profiling.

Table 1: Known and Predicted Properties of this compound

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₃H₁₀N₄ | [13] |

| Molecular Weight | 222.24 g/mol | [13] |

| Appearance | Solid, likely crystalline powder | Based on pteridine parent compound[2] |

| Predicted LogP | > 2.0 | Prediction: Increased lipophilicity due to the 4-methylphenyl group compared to pteridine (LogP ~0.42)[14] and 7-methylpteridine (XLogP3-AA ~0.2)[6]. |

| Predicted pKa | 2.0 - 4.0 (for first protonation) | Prediction: Pteridine nitrogens are weakly basic. The exact value is influenced by the aryl substituent but is expected to be in the acidic range.[15] |

| Predicted Aqueous Solubility | Low | Hypothesis: The aromatic, non-polar structure suggests poor intrinsic solubility, a common trait for heterocyclic drug candidates.[2] |

Experimental Determination of Solubility

It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery and the question being asked[16].

-

Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. This high-throughput measurement is relevant for early discovery, as it mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO[4][17]. It often overestimates the true solubility because it can form supersaturated solutions or amorphous precipitates[18].

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound (ideally, the crystalline form) in a solvent. It is determined over a longer incubation period (e.g., 24 hours) to allow the system to reach equilibrium[19][20]. This value is the gold standard for pre-formulation and late-stage development[21].

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility[19]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind the Method: The core principle is to ensure a true equilibrium is reached between the undissolved solid and the dissolved solute. Using an excess of solid material guarantees saturation, and the extended incubation period (24 hours) allows for the dissolution/precipitation equilibrium of the most stable crystal lattice to be established[4][20].

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring some remains undissolved) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached[3].

-

Phase Separation: After incubation, allow the vials to stand briefly. Carefully remove an aliquot of the suspension and separate the supernatant from the solid material. This is a critical step; filtration through a low-binding 0.22 µm filter or centrifugation at high speed is required[16].

-

Quantification: Prepare a standard curve of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). Dilute the filtered supernatant into the mobile phase to a concentration that falls within the linear range of the standard curve. Analyze the concentration of the diluted sample and the standards via a validated HPLC-UV method.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.

Protocol: Kinetic Solubility by Nephelometry

Nephelometry provides a rapid, high-throughput assessment of solubility by measuring the light scattered by fine particles (precipitate) that form when a compound is added from a DMSO stock to an aqueous buffer[22][23].

Causality Behind the Method: This method is designed to quickly identify compounds that may precipitate under the conditions of high-throughput screening assays, which almost always involve dilution from a DMSO stock[24]. The amount of light scattered is directly proportional to the amount of insoluble material, allowing for a rapid determination of the concentration at which precipitation occurs (the kinetic solubility limit)[16].

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

Compound Addition: Dispense a small volume of the DMSO stock solution into the buffer to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM with 1% DMSO). Perform serial dilutions across the plate to create a range of concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours[22].

-

Measurement: Place the microplate into a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, or NTU) in each well[23].

-

Data Analysis: Plot the NTU against the compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation[16].

Key Factors Influencing Solubility

The solubility of this compound is not a single value but a profile that depends on solution conditions[5].

Effect of pH

For ionizable compounds, pH is the most critical factor influencing aqueous solubility[10]. As a weak base, this compound is expected to be significantly more soluble in acidic conditions.

Mechanism: At a pH below the pKa of the pteridine nitrogens, the molecule becomes protonated. This positively charged species (a conjugate acid) is more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility[25][26]. A pH-solubility profile should be generated by performing the thermodynamic solubility assay in a series of buffers ranging from pH 2 to pH 9 to map this relationship.

Caption: Expected impact of pH on the solubility of a basic compound.

Effect of Co-solvents and Temperature

-

Co-solvents: Organic solvents like ethanol, propylene glycol, or PEG 400 are often used in formulations to increase the solubility of poorly soluble drugs. Evaluating solubility in various co-solvent systems can provide crucial data for developing viable dosing vehicles.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature[2]. Performing solubility studies at both ambient (25°C) and physiological (37°C) temperatures is recommended.

Data Summary and Interpretation

All quantitative solubility data should be summarized in clear, concise tables for easy comparison and decision-making.

Table 2: Example Data Reporting for this compound Solubility

| Assay Type | Buffer System | Temp (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| Kinetic (Nephelometry) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Moderate] |

| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| Thermodynamic (Shake-Flask) | Acetate, pH 4.0 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 37 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

Interpretation: The collected data provides a multi-faceted view of the compound's behavior. The kinetic solubility value informs its suitability for in vitro screening, while the thermodynamic value at pH 7.4 predicts its likely behavior in plasma and tissues. The pH-dependent data is critical for predicting oral absorption, as the compound will experience a wide range of pH environments in the gastrointestinal tract[25]. Discrepancies between kinetic and thermodynamic solubility can indicate a high propensity for supersaturation, which can sometimes be leveraged in formulation design but also poses a risk of precipitation in vivo[18].

Conclusion

The solubility profile of this compound is predicted to be challenging, characterized by low intrinsic aqueous solubility due to its lipophilic and aromatic structure. However, its weakly basic nature suggests that solubility can be significantly enhanced in acidic environments. A systematic experimental evaluation, beginning with high-throughput kinetic assays and progressing to definitive thermodynamic shake-flask studies across a range of pH values, is essential. The protocols and framework provided in this guide offer a robust pathway to thoroughly characterize this profile, generating the critical data needed to guide medicinal chemistry efforts, design appropriate formulations, and make informed decisions on the developmental trajectory of this compound.

References

- Solubility of Things. (n.d.). Pteridine.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Talevi, A., & Gavernet, L. (2015). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Drug Discovery Technologies, 12(1), 2-11.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 6-11.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Ertl, P., & Rohde, B. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.

- Solubility of Things. (n.d.). Pterin.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.

- Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation.

- BenchChem. (n.d.). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.

- PCBIS. (n.d.). Thermodynamic solubility.

- Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Smolecule. (2023). Buy this compound | 887571-50-8.

- Patel, K., et al. (2021). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166.

- Jung, S., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.

- Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219-4232.

- Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation.

- Shayan, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.

- Avdeef, A. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 18(10), 1484-1487.

- Cheméo. (n.d.). Pteridine - Chemical & Physical Properties.

- Buglak, A. A., et al. (2022). Structure and pKa values for acid-basic equilibria of oxidized pterins in aqueous solutions. New Journal of Chemistry, 46(43), 20696-20706.

- Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.

- LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility.

- Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.

- ChemicalBook. (n.d.). 113120-76-6(7-(4-METHYLPHENYL)-2,4-PTERIDINEDIOL) Product Description.

- PubChem. (n.d.). 7-Methylpteridine.

- Grokipedia. (n.d.). Pteridine.

- ChemRxiv. (2018). Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations.

- ResearchGate. (2025). Molecular pKa Prediction with Deep Learning and Chemical Fingerprints.

- BLD Pharm. (n.d.). 887571-50-8|this compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqCSQOT-3PA-R8bSuf7KZxcXGwfZL43NAXo6U21zrN-Pp5yGbjsN2Hp95fplVRJ9JXdsvTLbEN7Z-SJtlUD57Ly4eRvY9GExcu8X5iBRWwWzB5ulXxQySIG6AyCQ4bn4qoOySnp39CZor9c8Fi

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Methylpteridine | C7H6N4 | CID 589615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. schrodinger.com [schrodinger.com]

- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 13. Buy this compound | 887571-50-8 [smolecule.com]

- 14. Pteridine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. ovid.com [ovid.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. enamine.net [enamine.net]

- 24. emeraldcloudlab.com [emeraldcloudlab.com]

- 25. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 7-(4-Methylphenyl)pteridine: A Technical Guide for Drug Discovery Professionals

Foreword: The Pteridine Scaffold - A Privileged Motif in Medicinal Chemistry

The pteridine core, an elegant fusion of pyrimidine and pyrazine rings, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Nature itself has frequently employed this heterocyclic system in vital biological cofactors such as folic acid and biopterin, which are indispensable for a myriad of metabolic processes.[3] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pteridine derivatives, leading to the development of blockbuster drugs like the anticancer agent methotrexate and the diuretic triamterene. The strategic substitution on the pteridine ring system allows for the fine-tuning of its physicochemical properties and biological target engagement. This guide focuses on a specific, yet under-explored derivative, 7-(4-Methylphenyl)pteridine, delving into its synthesis, known biological activities, and, importantly, its untapped potential in various therapeutic areas. For researchers and drug development professionals, understanding the nuances of this compound class is paramount for unlocking novel therapeutic interventions.

I. Synthesis of this compound: Building the Core Structure

The synthesis of 7-aryl-pteridines, including the title compound, can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern. Two of the most robust and widely adopted methods are the Gabriel-Isay condensation and palladium-catalyzed cross-coupling reactions.

A. The Gabriel-Isay Condensation: A Classic Approach

The Gabriel-Isay condensation is a cornerstone in pteridine synthesis, involving the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. To synthesize this compound, 4-methylphenylglyoxal would be the ideal dicarbonyl partner.

Caption: Gabriel-Isay condensation for this compound synthesis.

Experimental Protocol: Gabriel-Isay Synthesis of this compound

| Step | Procedure | Rationale |

| 1 | Dissolve 4,5-diaminopyrimidine (1 eq) in a suitable solvent such as ethanol or acetic acid. | To ensure a homogenous reaction mixture. |

| 2 | Add 4-methylphenylglyoxal (1 eq) to the solution. | The dicarbonyl compound that will form the pyrazine ring. |

| 3 | Heat the reaction mixture under reflux for 2-4 hours. | To provide the necessary activation energy for the condensation and cyclization reactions. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | To determine the point of reaction completion. |

| 5 | Upon completion, cool the reaction mixture to room temperature. | To allow for the precipitation of the product. |

| 6 | Filter the precipitate and wash with cold ethanol. | To isolate the crude product and remove soluble impurities. |

| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound. | To achieve high purity of the final compound. |

B. Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern synthetic organic chemistry offers powerful tools for the construction of biaryl systems. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for introducing the 4-methylphenyl group onto a pre-formed pteridine core. This typically involves the reaction of a halogenated pteridine (e.g., 7-chloro- or 7-bromopteridine) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Proposed mechanism of DHFR inhibition by this compound.

B. Kinase Inhibition

The 7-aryl-pteridine scaffold can also serve as a template for designing kinase inhibitors. The pteridine core can form key hydrogen bonds with the hinge region of the kinase active site, while the 4-methylphenyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Experimental Protocol: In Vitro DHFR Inhibition Assay

| Step | Procedure | Rationale |

| 1 | Prepare a reaction buffer containing a suitable pH (e.g., 7.5) and necessary cofactors. | To maintain optimal enzyme activity. |

| 2 | Add recombinant human DHFR enzyme to the buffer. | The biological target of the assay. |

| 3 | Add varying concentrations of this compound (test compound) and methotrexate (positive control) to the enzyme solution and incubate for a defined period. | To allow for the inhibitor to bind to the enzyme. |

| 4 | Initiate the enzymatic reaction by adding the substrates, dihydrofolate (DHF) and NADPH. | To start the conversion of DHF to THF. |

| 5 | Monitor the decrease in absorbance at 340 nm over time. | The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength, which is proportional to DHFR activity. |

| 6 | Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. | To quantify the inhibitory potency of the compound. |

IV. Conclusion and Future Directions

This compound is a fascinating molecule that stands at the intersection of established pteridine chemistry and unexplored biological potential. While direct evidence of its biological activity is currently limited, the wealth of data on related pteridine derivatives provides a strong impetus for its further investigation.

Future research should focus on:

-

Systematic Biological Screening: Evaluating this compound and a library of its derivatives against a panel of cancer cell lines, protozoan parasites, and a diverse set of kinases and other enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the 4-methylphenyl group and other positions on the pteridine ring to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in biologically relevant systems.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of promising derivatives in animal models of cancer and infectious diseases.

The journey from a privileged scaffold to a life-saving drug is long and arduous, but for compounds like this compound, the path is illuminated by a rich history of success in the pteridine family. It is now up to the scientific community to fully explore its potential.

V. References

-

Morgan, E. R., & Nimgirawath, S. (1984). Antiprotozoal activity and structure-activity relationships of some 2,4-diamino-6-substituted pteridines. European journal of medicinal chemistry, 19(4), 355-358.

-

Panchal, D., & Vaghela, R. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4), 822-839. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 65(4), 3348-3364. Available at: [Link]

-

Nosulenko, I. S., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell, 37(2), 127-136. Available at: [Link]

-

Al-Hassan, S. S., et al. (1985). Specific inhibitors in vitamin biosynthesis. Part 9. Reactions of 7,7-dialkyl-7,8-dihydropteridines of use in the synthesis of potential inhibitors of tetrahydrofolate biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, 2145-2150. Available at: [Link]

-

Guirado, A., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal research reviews, 38(6), 1888-1934. Available at: [Link]

-

Geng, P. F., et al. (2018). Synthesis and biological evaluation of novel 5, 8-dihydropteridine-6, 7-dione derivatives as potential anticancer agents. European journal of medicinal chemistry, 143, 1396-1405. Available at: [Link]

-

El-Sayed, W. M. (2012). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 4(5), 2008-2023. Available at: [Link]

-

Fujisawa, H., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & medicinal chemistry, 12(17), 4783-4791. Available at: [Link]

-

Nare, B., et al. (2012). Multitarget, selective compound design yields potent inhibitors of a kinetoplastid pteridine reductase 1. Journal of medicinal chemistry, 55(11), 5124-5135. Available at: [Link]

Sources

- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of pteridine compounds

An In-depth Technical Guide to the Discovery and History of Pteridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword

The story of pteridine chemistry is a captivating journey from the vibrant hues of butterfly wings to the core of cellular metabolism and the forefront of modern drug discovery. This guide is crafted for the discerning scientist, researcher, and drug development professional who seeks not just to know, but to understand. It is structured to provide a deep, technical dive into the discovery, elucidation, and synthesis of pteridine compounds. We eschew a rigid template, instead allowing the narrative of scientific discovery to shape our exploration. Herein, you will find not just protocols, but the causality behind them; not just facts, but the intellectual framework that connects them. This is a guide built on the pillars of expertise, trustworthiness, and authoritative grounding, designed to be a definitive resource in your laboratory and research endeavors.

Section 1: The Dawn of Pteridine Chemistry - From Natural Pigments to a New Class of Heterocycles

The genesis of pteridine chemistry is inextricably linked to the study of natural pigments. The very name "pteridine" is derived from the Greek pteron, meaning wing, a nod to their initial discovery in the wing pigments of butterflies.[1]

Early Observations and the Pioneering Work of Sir Frederick Gowland Hopkins

In the late 19th century, naturalists and chemists were fascinated by the brilliant colors of insects. It was Sir Frederick Gowland Hopkins, a pioneer in biochemistry, who in 1889 first isolated purine-like pigments from the wings of the common English brimstone butterfly.[2] This seminal work laid the groundwork for the recognition of a new class of chemical compounds. Though the precise structures remained elusive for decades, Hopkins' initial isolations sparked the curiosity of the chemical world.

The Contributions of Heinrich Wieland and the Naming of a Nucleus

The early 20th century saw continued efforts to understand these vibrant compounds. Heinrich Otto Wieland, a Nobel laureate recognized for his work on bile acids, made significant contributions to the study of butterfly pigments.[3][4] In 1941, it was Wieland who proposed the name "pteridine" for the fundamental pyrazino[2,3-d]pyrimidine nucleus that forms the core of these molecules.[5] His research, along with that of his contemporaries, began to peel back the layers of complexity surrounding these natural products.

Structural Elucidation by Robert Purrmann: A Triumph of Chemical Logic

The definitive structural elucidation of the first pteridines, xanthopterin (the yellow pigment) and leucopterin (the white pigment), was a landmark achievement by Robert Purrmann in 1940.[2][6] Faced with the challenge of their unusual physical properties and the difficulty in obtaining accurate elemental analyses, Purrmann employed a combination of degradation studies and logical synthesis to unravel their structures.[6] This work not only defined the chemical architecture of these initial pteridines but also opened the floodgates for research into their synthesis and biological function.

Historical Milestone Table

| Year | Scientist(s) | Key Contribution | Significance |

| 1889 | Sir F.G. Hopkins | Initial isolation of pigments from butterfly wings. | First recognition of a new class of natural products. |

| 1925-26 | H. Wieland & C. Schöpf | Re-isolation of pure xanthopterin and leucopterin. | Provided pure compounds for structural studies. |

| 1940 | R. Purrmann | Structural elucidation of xanthopterin and leucopterin. | Defined the fundamental pteridine ring system. |

| 1941 | H. Wieland | Proposed the name "pteridine" for the core nucleus. | Formalized the nomenclature of this compound class. |

Section 2: The Chemical Core - Synthesis of the Pteridine Nucleus

The structural elucidation of the naturally occurring pteridines spurred the development of synthetic routes to this versatile heterocyclic system. These methods, born out of the need to confirm structures and explore analogues, remain fundamental to modern pteridine chemistry and drug development.

The Gabriel-Isay Condensation: A Foundational Approach

One of the most popular and enduring methods for pteridine synthesis is the Gabriel-Isay condensation.[7] This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[8]

Causality Behind the Experimental Choice: The elegance of this method lies in its convergent nature, allowing for the rapid assembly of the bicyclic pteridine core from two readily available precursors. The choice of diaminopyrimidine and dicarbonyl compound dictates the substitution pattern of the final product, offering considerable synthetic flexibility.

Experimental Protocol: Gabriel-Isay Synthesis of a 6-Substituted Pterin

-

Reactant Preparation: Dissolve the 5,6-diaminopyrimidine sulfate salt in water. In a separate flask, prepare a solution of the α,β-dicarbonyl reagent.

-

Condensation: Under an inert atmosphere (e.g., nitrogen or argon), add the dicarbonyl solution dropwise to the diaminopyrimidine solution with stirring. The reaction is typically carried out in an aqueous or alcoholic solvent.

-

pH Adjustment and Isomer Control: The regioselectivity of the condensation can be influenced by pH. For unsymmetrical dicarbonyls, acidic conditions may favor the formation of the 7-substituted isomer, while neutral or basic conditions can favor the 6-substituted product. The addition of sodium bisulfite can facilitate the separation of 6- and 7-isomers by forming adducts with differing solubilities.[7]

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the pteridine product, which is often poorly soluble, may precipitate from the reaction mixture.

-

Purification: Collect the crude product by filtration. Recrystallization from an appropriate solvent is often sufficient for purification.

Logical Relationship: Gabriel-Isay Synthesis

Caption: The regioselective Timmis reaction pathway.

Other Key Synthetic Methodologies

Several other important synthetic strategies have been developed, each with its own advantages for accessing specific pteridine structures.

-

Polonovski-Boon Cyclization: This method provides a regiospecific route to semi-reduced dihydropterin derivatives by reacting a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. [1][7][9]* Taylor Synthesis: In contrast to the above methods, the Taylor synthesis builds the pyrimidine ring onto a pre-existing, functionalized pyrazine precursor. [1][10][9]This approach can be advantageous when specific substituents are required on the pyrazine ring.

-

Viscontini Reaction: This reaction is particularly useful for the synthesis of pterins with sugar-derived side chains, such as biopterin. It involves the condensation of a 2,5,6-triaminopyrimidin-4-one with a sugar phenylhydrazone. [1][2][10]

Section 3: From Pigments to Essential Cofactors - The Biological Significance of Pteridines

The initial fascination with pteridines as pigments soon gave way to the profound realization of their central role in a multitude of biological processes. [5][10]

The Biosynthetic Pathway: From GTP to a Diverse Array of Pteridines

In virtually all living organisms, the biosynthesis of pteridines begins with guanosine triphosphate (GTP). [11][12]A series of enzymatic steps, initiated by GTP cyclohydrolase I, converts GTP into 7,8-dihydroneopterin triphosphate, the first committed intermediate in the pathway. [11][13]From this central backbone, the pathway branches out to produce a wide variety of pteridines, including colored pigments and essential enzymatic cofactors. [11][12] Experimental Protocol: Enzymatic Assay for GTP Cyclohydrolase I Activity

-

Enzyme Preparation: Prepare a crude cell or tissue extract containing GTP cyclohydrolase I. Partial purification may be necessary depending on the source.

-

Reaction Mixture: Set up a reaction mixture containing a suitable buffer (e.g., Tris-HCl), GTP as the substrate, and the enzyme preparation.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C for mammalian enzymes).

-

Reaction Termination and Oxidation: Stop the reaction by adding an acidic solution. The unstable product, 7,8-dihydroneopterin triphosphate, is then oxidized to the stable and fluorescent neopterin by adding an oxidizing agent like iodine.

-

Quantification: The amount of neopterin produced is quantified by reversed-phase HPLC with fluorescence detection. [1][11] Logical Relationship: Pteridine Biosynthesis

Caption: Simplified overview of pteridine biosynthesis.

Tetrahydrobiopterin (BH4) and Folic Acid: Essential Cofactors for Life

Two of the most well-known and vital pteridine derivatives are tetrahydrobiopterin (BH4) and folic acid (Vitamin B9).

-

Tetrahydrobiopterin (BH4): This fully reduced pterin is an essential cofactor for several aromatic amino acid hydroxylases, which are critical for the synthesis of neurotransmitters such as dopamine and serotonin. [5][14]BH4 is also a crucial cofactor for nitric oxide synthase (NOS), playing a key role in cardiovascular function. [4][7]

-

Folic Acid: While humans cannot synthesize folic acid de novo, its reduced form, tetrahydrofolate (THF), is a vital cofactor in one-carbon metabolism. [13]THF is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the metabolism of certain amino acids. [13][15]

Section 4: Modern Analytical Techniques in Pteridine Research

The study of pteridines has been greatly advanced by the development of sophisticated analytical techniques capable of separating and quantifying these compounds, often at very low concentrations in complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pteridine analysis. [3][10]Due to the inherent fluorescence of oxidized pteridines, HPLC coupled with fluorescence detection is a highly sensitive method. [3][10]A common challenge is the analysis of the non-fluorescent, reduced forms (dihydro- and tetrahydro-). This is often addressed by a pre- or post-column oxidation step to convert them to their fluorescent counterparts. [16] Experimental Protocol: HPLC Analysis of Total Pteridines with Fluorescence Detection

-

Sample Preparation: Biological samples (e.g., urine, plasma) are subjected to an oxidation step, typically using an acidic iodine solution, to convert all reduced pteridines to their fully oxidized, fluorescent forms.

-

Chromatographic Separation: The oxidized pteridines are separated on a reversed-phase HPLC column using an appropriate mobile phase, often a buffered aqueous solution with a small amount of organic modifier.

-

Fluorescence Detection: The eluting pteridines are detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the compounds of interest.

-

Quantification: The concentration of each pteridine is determined by comparing its peak area to that of a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The advent of LC-MS/MS has revolutionized pteridine analysis, offering unparalleled specificity and the ability to directly measure the different redox states of these compounds without the need for a chemical oxidation step. [12][17][18] Causality Behind the Experimental Choice: LC-MS/MS is the method of choice when the individual quantification of tetrahydro-, dihydro-, and fully oxidized pteridines is required. This is crucial for studying the redox state of pteridines in biological systems, which can be indicative of oxidative stress. The high selectivity of MS/MS allows for the confident identification and quantification of pteridines even in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis of Pteridine Redox States

-

Sample Stabilization: Due to the instability of reduced pteridines, samples must be collected and processed in the presence of antioxidants, such as dithiothreitol (DTT) or ascorbic acid, to prevent their oxidation. [12][18]2. Sample Extraction: Pteridines are extracted from the biological matrix, often using a protein precipitation step followed by solid-phase extraction.

-

LC-MS/MS Analysis: The extracted pteridines are separated by HPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each pteridine and its different redox forms.

-

Quantification: Quantification is typically achieved using stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response.

Logical Relationship: Analytical Workflow

Caption: General analytical workflow for pteridines.

Spectroscopic and Structural Characterization

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of new pteridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. [13][19]* UV-Vis Spectroscopy: The characteristic UV-Vis absorption spectra of pteridines, which are responsible for their colors, are useful for their identification and quantification. [20][21]* X-ray Crystallography: Single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of pteridine compounds in the solid state. [14][15]

Conclusion

From their humble beginnings as the colorful dust on a butterfly's wing, pteridine compounds have emerged as central players in the biochemistry of life. The historical journey of their discovery, from the initial observations of naturalists to the sophisticated synthetic and analytical methods of today, is a testament to the power of scientific inquiry. For the modern researcher, a deep understanding of this history and the foundational chemical principles is not merely academic; it is the bedrock upon which new discoveries in medicine and biology will be built. The pteridine scaffold, with its rich chemical diversity and profound biological importance, will undoubtedly continue to be a source of inspiration and innovation for generations of scientists to come.

References

- Benchchem. (2025). The Discovery and History of Pteridine Compounds: A Technical Guide. Benchchem.

-

Lara, J., et al. (2024). Biosynthesis of Pteridines in Insects: A Review. PMC - NIH. [Link]

- Sharma, R., et al. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview.

-

Britannica, The Editors of Encyclopaedia. (2018). Pteridine. In Encyclopædia Britannica. [Link]

- Benchchem. (2025). The Intricate Web of Color: A Technical Guide to Pteridine Biosynthesis in Insects. Benchchem.

- Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.

-

Foehr, E., et al. (2008). Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. Bioanalysis, 1(1), 65-75. [Link]

-

NobelPrize.org. (n.d.). Heinrich Wieland – Biographical. Nobel Media AB. [Link]

-

Basu, S., & Burgmayer, S. J. N. (2011). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 16(8), 6458-6489. [Link]

-

Bandaru, S. S. M., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. MDPI. [Link]

-

Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. [Link]

-

Basu, S., & Burgmayer, S. J. N. (2011). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]

-

Sugimoto, T., & Matsuura, S. (1975). The Convenient Syntheses of Biopterin and Its Three Opitical Isomers. Bulletin of the Chemical Society of Japan, 48(12), 3767-3768. [Link]

- Gies, J. (2019). Science on Stamps: Heinrich Otto Wieland.

- Benchchem. (2025).

-

Bandaru, S. S. M., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. PMC - PubMed Central - NIH. [Link]

-

Li, W., et al. (2014). High-dose folic acid improves endothelial function by increasing tetrahydrobiopterin and decreasing homocysteine levels. Spandidos Publications. [Link]

-

Li, W., et al. (2014). High-dose folic acid improves endothelial function by increasing tetrahydrobiopterin and decreasing homocysteine levels. Spandidos Publications. [Link]

-

Latini, S., & De Felice, C. (2018). Tetrahydrobiopterin in Cell Function and Death Mechanisms. Antioxidants & Redox Signaling, 28(1), 1-17. [Link]

- Purrmann, R. (1940). Über die Flügelpigmente der Schmetterlinge. VII. Synthese des Leukopterins und Natur des Guanopterins. Justus Liebigs Annalen der Chemie, 544(1), 182-186.

-

Schmidt, K., et al. (2023). Leucopterin, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D. IUCrJ, 10(Pt 4), 393-404. [Link]

-

Kim, S.-W., & Kang, Y. (2011). Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Bulletin of the Korean Chemical Society, 32(9), 3161-3163. [Link]

-

Coppen, A., et al. (1989). Depression and tetrahydrobiopterin: the folate connection. Journal of Affective Disorders, 16(2-3), 103-107. [Link]

- Wijnen, B., Leertouwer, H. L., & Stavenga, D. G. (2007). Colors and pterin pigmentation of pierid butterfly wings. Journal of Insect Physiology, 53(11), 1206-1217.

-

Sugimoto, T., & Matsuura, S. (1980). Synthesis of ( - )-Biopterin Using (S)-Ethyl Lactate as a Starting Material. Chemistry Letters, 9(9), 1105-1108. [Link]

- Ghosh, A. K., et al. (2021). A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. RSC Advances, 11(52), 32831-32854.

- Benchchem. (2025). Pteridine ring system as a privileged scaffold in medicinal chemistry. Benchchem.

- Caron, J.-M., et al. (2011). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. Journal of Biological Chemistry, 286(33), 28879-28886.

- Wijnen, B., Leertouwer, H. L., & Stavenga, D. G. (2007). Colors and pterin pigmentation of pierid butterfly wings. University of Groningen Research Portal.

- Basu, S., & Burgmayer, S. J. N. (2011). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. MDPI.

- Google Patents. (1983).

- N. (n.d.). N.

- ResearchGate. (n.d.). Gabriel–Isay condensation with a pyridine derivative which yields two....

-

Alp, N. G., & Channon, K. M. (2009). GTP Cyclohydrolase I Phosphorylation and Interaction With GTP Cyclohydrolase Feedback Regulatory Protein Provide Novel Regulation of Endothelial Tetrahydrobiopterin and Nitric Oxide. Circulation Research, 105(11), 1104-1113. [Link]

- ResearchGate. (n.d.). A New Synthesis of Pteridines.

-

Kritsky, M. S., et al. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. PMC. [Link]

-

Timmis, G. M. (1949). A new synthesis of pteridines. Nature, 164(4160), 139. [Link]

- N. (n.d.). N.

- memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Schmidt, K., et al. (2023).

- ResearchGate. (n.d.). Leucopterin, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D.

- ResearchGate. (n.d.). Biosynthesis of the yellow and orange pigments of the xanthopterin....

- Lara, J., et al. (2024). Biosynthesis of Pteridines in Insects: A Review. PMC - NIH.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

- 1. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive assay for the enzymatic activity of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pure.rug.nl [pure.rug.nl]

- 21. Leucopterin, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Characterization of 7-(4-Methylphenyl)pteridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 7-(4-Methylphenyl)pteridine

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry and drug development.[1][2] Their derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound this compound, featuring a tolyl group at the 7-position of the pteridine core, represents a scaffold with potential for the development of novel therapeutics.[3] Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and structural integrity, which are critical prerequisites for any subsequent biological evaluation.

This guide provides a detailed overview of the key analytical techniques for the thorough characterization of this compound. It is designed to offer both theoretical insights and practical, step-by-step protocols for researchers engaged in the synthesis and analysis of pteridine derivatives.

I. Chromatographic Analysis for Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A. Application Note: Why HPLC is Essential

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized this compound. Given that pteridine synthesis can sometimes result in side products or unreacted starting materials, HPLC provides a robust method to separate and quantify the main component from any impurities.[4][5] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the separation of aromatic compounds like this compound.

B. Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of the compound (e.g., around 254 nm and 350 nm).

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.

-

Analysis: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak area of the main component.

C. Expected Data

A successful HPLC analysis should yield a sharp, well-defined major peak corresponding to this compound. The retention time will be dependent on the exact conditions, but it is expected to elute at a moderate to high percentage of acetonitrile due to its aromatic nature. The presence of any other peaks would indicate impurities.

II. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Application Note: The Power of NMR in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution.[6] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[5][7] Two-dimensional (2D) NMR techniques such as COSY and HSQC can further confirm the assignments by establishing proton-proton and proton-carbon correlations.

B. Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify coupled proton systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

-

C. Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound, based on known data for pteridines and substituted aromatic compounds.[8]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 9.2 | s |

| H-4 | ~ 9.4 | s |

| H-6 | ~ 8.9 | s |

| H-2', H-6' (Tolyl) | ~ 8.2 | d |

| H-3', H-5' (Tolyl) | ~ 7.4 | d |

| CH₃ (Tolyl) | ~ 2.4 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 155 |

| C-4 | ~ 160 |

| C-4a | ~ 135 |

| C-6 | ~ 152 |

| C-7 | ~ 165 |

| C-8a | ~ 150 |

| C-1' (Tolyl) | ~ 132 |

| C-2', C-6' (Tolyl) | ~ 130 |

| C-3', C-5' (Tolyl) | ~ 129 |

| C-4' (Tolyl) | ~ 142 |

| CH₃ (Tolyl) | ~ 21 |

III. Molecular Weight and Fragmentation Analysis: Mass Spectrometry (MS)

A. Application Note: Confirming Molecular Formula and Structure

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information that corroborates the proposed structure.

B. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

-

HRMS: If available, perform high-resolution mass spectrometry to obtain the accurate mass and confirm the elemental formula (C₁₃H₁₀N₄).

C. Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₀N₄

-

Monoisotopic Mass: 222.0905 g/mol

-

Expected [M+H]⁺ ion (HRMS): 223.0978

Predicted Fragmentation Pattern:

The pteridine ring is relatively stable, so the molecular ion peak is expected to be prominent. Fragmentation may occur through the loss of small molecules or cleavage of the tolyl substituent.

IV. Electronic Transitions: UV-Vis Spectroscopy

A. Application Note: Characterizing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated pteridine ring system. The position and intensity of the absorption bands are characteristic of the pteridine chromophore and can be influenced by substituents.

B. Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent such as ethanol or methanol.

-

Analysis: Record the absorption spectrum from approximately 200 to 500 nm.

C. Expected UV-Vis Data

Pteridine derivatives typically exhibit multiple absorption bands in the UV-Vis region. For this compound, characteristic absorptions are expected around 250-280 nm and a lower energy band around 340-360 nm, corresponding to π-π* transitions within the aromatic system.[1][3]

Table 3: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |

| ~ 260 | High | π-π |

| ~ 350 | Moderate | π-π |

V. Definitive Structure Determination: X-ray Crystallography

A. Application Note: The Gold Standard for Structural Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can unequivocally confirm its connectivity, conformation, and intermolecular interactions.[4]

B. Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

C. Expected Structural Features

The X-ray crystal structure would reveal a planar pteridine ring system with the tolyl group likely twisted out of the plane of the pteridine core to minimize steric hindrance. The analysis would also detail bond lengths, bond angles, and any hydrogen bonding or π-stacking interactions in the crystal lattice.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the techniques discussed.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. By systematically applying HPLC for purity assessment, NMR and mass spectrometry for structural elucidation, UV-Vis spectroscopy for electronic characterization, and potentially X-ray crystallography for definitive 3D structure determination, researchers can ensure the quality and integrity of their synthesized compounds. This robust analytical foundation is essential for advancing the study of pteridine derivatives in drug discovery and development.

References

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

Schwalbe, C. H., & Williams, G. J. (1986). Crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7. [Link]

-

Pereira, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]

-

ResearchGate. (n.d.). Spectral interpretation of synthesized derivatives. [Link]

-

MDPI. (2022). Therapeutic potential of pteridine derivatives: A comprehensive review. Molecules. [Link]

-

Mason, S. F. (1955). Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed). [Link]

-

Eweas, A. F., et al. (2015). 13C-NMR. Spectra of Pteridines. Zeitschrift für Naturforschung B. [Link]

-

MDPI. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Chemical structure of pteridine and pterin scaffolds and related.... [Link]

-

Panchal, V., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. [Link]

-

NIST. (n.d.). Triamterene. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Pteridine. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Characterization, Density Functional Theory Investigation and Molecular Docking Studies of Formohydrazide‐Based Hydrazones as Potential Antimicrobial Agents. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Soria-Martínez, R., et al. (2016). Synthesis, crystal structure, spectroscopic characterization and theoretical study of (2E)-N-phenyl-2-(pyridin-3-ylmethylidene)hydrazinecarboxamide. Journal of Molecular Structure. [Link]

-

NIST. (n.d.). 2,4(1H,3H)-Pteridinedione, 8-methyl-. [Link]

-

PubMed. (2014). Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives. [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

-

MDPI. (2020). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. [Link]

-

SCIRP. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]

Application Notes and Protocols for the Development of 7-(4-Methylphenyl)pteridine Derivatives in Drug Discovery

Introduction: The Therapeutic Potential of the Pteridine Scaffold

The pteridine core, a heterocyclic scaffold composed of fused pyrimidine and pyrazine rings, represents a privileged structure in medicinal chemistry.[1][2][3][4] Naturally occurring pteridine derivatives, such as folic acid and biopterin, are essential cofactors in a multitude of biological processes, including nucleotide biosynthesis and amino acid metabolism.[5][6] The therapeutic potential of synthetic pteridine derivatives has been widely explored, leading to the development of FDA-approved drugs like Methotrexate, a potent dihydrofolate reductase (DHFR) inhibitor used in cancer and autoimmune diseases, and Triamterene, a diuretic.[1][2]

The versatility of the pteridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This has led to the investigation of pteridine derivatives for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] A significant area of focus has been the development of pteridine-based kinase inhibitors, which have shown promise in oncology and immunology.[3][7] This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a specific class of pteridine derivatives, 7-(4-Methylphenyl)pteridines, for drug discovery applications.

Synthesis and Characterization of 7-(4-Methylphenyl)pteridine Derivatives

The synthesis of 7-substituted pteridine derivatives is most commonly achieved through the Gabriel-Isay condensation reaction.[8] This robust and versatile method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of this compound derivatives, 4-methylphenylglyoxal is the key dicarbonyl reactant.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.

Protocol 1: Synthesis of a this compound Derivative

Materials:

-

4,5-Diaminopyrimidine

-

4-Methylphenylglyoxal hydrate

-

Ethanol (absolute)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 4,5-diaminopyrimidine (1 equivalent) in absolute ethanol.

-

Add a solution of 4-methylphenylglyoxal hydrate (1.1 equivalents) in ethanol to the flask.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield the pure this compound derivative.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized derivative.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >95% for biological assays.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Pteridine derivatives have been reported to inhibit a variety of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[3][9][10] Therefore, a primary focus for the biological evaluation of novel this compound derivatives should be the assessment of their kinase inhibitory potential.

Signaling Pathway of Interest: A Representative Kinase Pathway

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway that can be targeted by small molecule inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Materials:

-

Purified recombinant kinases

-

Kinase-specific peptide substrates

-

ATP

-

Kinase buffer

-

This compound derivatives (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the this compound derivatives in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

| Compound ID | Target Kinase | IC₅₀ (nM) |

| PTD-MePh-01 | Kinase A | 50 |

| PTD-MePh-01 | Kinase B | >10,000 |

| PTD-MePh-02 | Kinase A | 120 |

| PTD-MePh-02 | Kinase B | 8,500 |

| Staurosporine | Kinase A | 5 |

Cell-Based Assays for Therapeutic Potential

Following the identification of potent kinase inhibitors, it is crucial to evaluate their effects in a cellular context.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 4: Anti-inflammatory Activity Assay (LPS-induced TNF-α production)

This assay assesses the potential of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound derivatives (dissolved in DMSO)

-

TNF-α ELISA kit

Procedure:

-

Seed the macrophage cells in a 96-well plate.

-

Pre-treat the cells with the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Determine the IC₅₀ value for the inhibition of TNF-α production.

In Vivo Evaluation and Pharmacokinetic Profiling

Promising lead compounds identified from in vitro and cell-based assays should be further evaluated in animal models of disease.

Considerations for In Vivo Studies

-

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds should be determined.[11] This includes assessing parameters like bioavailability, half-life, and clearance.

-

Efficacy Models: Based on the in vitro activity, appropriate animal models should be selected. For anticancer agents, this could involve xenograft models where human tumor cells are implanted in immunocompromised mice. For anti-inflammatory agents, models of acute or chronic inflammation can be used.

-

Toxicity: Preliminary toxicity studies should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

Conclusion and Future Directions